2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

Descripción

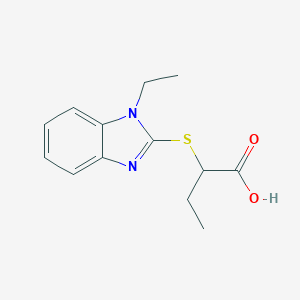

2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is a synthetic organic compound combining a benzoimidazole core with a butyric acid side chain via a sulfanyl (-S-) linkage. The sulfanyl bridge connects the heterocyclic ring to the butyric acid group, a short-chain fatty acid known for its therapeutic and industrial applications . This hybrid structure suggests dual functionality: the benzoimidazole scaffold may confer pharmacological activity (e.g., antimicrobial or anticancer properties), while the butyric acid component could contribute to gastrointestinal or metabolic effects. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and analysis .

Propiedades

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-11(12(16)17)18-13-14-9-7-5-6-8-10(9)15(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHMGYVPBMLDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378255 | |

| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-88-9 | |

| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

This route employs 2-mercapto-1H-benzimidazole as the starting material. The nitrogen at position 1 is ethylated using ethyl bromide or iodide under basic conditions. The resulting 1-ethyl-2-mercaptobenzimidazole undergoes nucleophilic substitution with 2-bromobutyric acid or its ester (Figure 1).

Key Steps:

Optimization Parameters

-

Solvent : Acetonitrile or DMF improves solubility of intermediates.

-

Base : Potassium carbonate minimizes side reactions compared to stronger bases like NaH.

-

Temperature : 60–80°C for substitution; room temperature for hydrolysis.

Yield : 65–72% after purification via recrystallization (ethanol/water).

Multi-step Condensation and Functionalization

Benzimidazole Ring Construction

Synthesizing the benzimidazole core from o-phenylenediamine and ethylglyoxalate:

One-pot Dehydration and Coupling (Patent-Based Method)

Adapted from CN102603650A, this method avoids isolating intermediates:

Procedure

-

Dehydration :

-

Coupling with 4-Bromobutyric Acid Ethyl Ester :

-

Saponification :

Advantages

-

Safety : Eliminates pyrophoric reagents like NaH.

-

Scalability : MIBK solvent facilitates phase separation.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Multi-step Condensation | One-pot Patent Method |

|---|---|---|---|

| Yield | 65–72% | 58–63% | 90% |

| Steps | 3 | 5 | 3 (one-pot) |

| Key Reagent | KCO | LiAlH | NaCO |

| Purification | Recrystallization | Column Chromatography | Filtration |

| Scalability | Moderate | Low | High |

Characterization and Validation

Post-synthesis analysis ensures structural fidelity:

-

NMR :

Challenges and Mitigation

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzoimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid typically involves multi-step organic reactions starting from benzimidazole derivatives. The structural features contribute to its unique chemical and biological properties, which are critical for its applications.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds in the benzimidazole class, including this compound, exhibit significant antimicrobial and anticancer activities. The mechanism of action often involves enzyme inhibition and modulation of cellular pathways.

Case Study : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapies.

Anti-inflammatory Research

Mechanism of Action

This compound has been studied for its anti-inflammatory properties, particularly in models of arthritis. It has been shown to reduce paw swelling and serum levels of pro-inflammatory cytokines significantly.

Case Study : In a controlled rat model study, treatment with this compound resulted in notable reductions in inflammation markers compared to control groups, indicating its therapeutic potential in chronic inflammatory conditions.

Material Science

Application in Specialty Chemicals

Due to its unique structural characteristics, this compound is utilized in the synthesis of specialty chemicals. Its ability to act as a building block for more complex molecules makes it valuable in material science and industrial applications.

Uniqueness

The distinct ethyl substitution in this compound enhances its lipophilicity, potentially improving bioavailability and efficacy compared to similar compounds.

Mecanismo De Acción

The mechanism of action of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the butyric acid moiety can interact with cellular membranes, affecting their permeability and function.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Pharmacological and Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility relative to purely aromatic benzoimidazoles, though less than unmodified butyric acid.

- Stability : The sulfanyl bridge may confer susceptibility to oxidation, unlike more stable thioether or ester analogs.

Research Findings (Inferred from Structural Analogues)

- Anticancer Potential: Benzoimidazole derivatives exhibit DNA intercalation or kinase inhibition; the butyric acid moiety may synergize by inducing apoptosis via histone deacetylase (HDAC) inhibition .

- Metabolic Effects : Butyric acid’s role in gut health could be retained, with the benzoimidazole enhancing targeting to intestinal tissues.

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Butyric Acid | Ethyl Butyrate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280.35 (calculated) | 88.11 | 116.16 |

| LogP (Predicted) | 2.1–2.8 | 0.79 | 1.83 |

| Water Solubility (mg/mL) | ~5–10 (moderate) | Miscible | 6.5 |

| pKa (Carboxylic Acid) | ~4.8 | 4.82 | N/A |

Actividad Biológica

2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS No. 436088-88-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzoimidazole core, which is known for its diverse biological properties, combined with a butyric acid moiety that may enhance its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2S, and its structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Weight | 264.35 g/mol |

| IUPAC Name | 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butanoic acid |

| InChI Key | JYHMGYVPBMLDQO-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The benzoimidazole moiety may interact with enzyme active sites, potentially inhibiting their functions, while the butyric acid component may influence cellular membrane dynamics and signaling pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The benzoimidazole ring has been associated with activity against a range of pathogens, suggesting that this compound may also possess similar effects. In vitro studies are needed to confirm its efficacy against specific bacterial strains .

Anticancer Potential

The anticancer properties of benzoimidazole derivatives have been well-documented. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate its specific effects on different cancer cell lines .

Anti-inflammatory Effects

Butyric acid is known for its anti-inflammatory properties, particularly in gastrointestinal diseases. The incorporation of the benzoimidazole structure may enhance these effects, making it a candidate for further investigation in inflammatory models .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- In Vivo Studies : A study evaluated the bioavailability and toxicity of related butyric acid derivatives, revealing that modifications to the butyric acid structure can significantly influence pharmacokinetic profiles and safety .

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between benzoimidazole derivatives and various biological targets, supporting the hypothesis that this compound may interact effectively with key enzymes involved in disease processes .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that this compound exhibits a favorable safety profile, showing no significant genotoxicity in standard assays .

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzoimidazole derivatives highlights its unique structural features and potential advantages in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid | Moderate | High | Moderate |

| This compound | TBD | TBD | TBD |

| 2-(1-Propanoyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid | Low | Moderate | High |

Q & A

Q. How can researchers address low solubility in aqueous media during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.